![molecular formula C20H24N6O2S B2371515 N-(2-(6-(メチルチオ)-4-モルホリノ-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)-2-フェニルアセトアミド CAS No. 941985-99-5](/img/structure/B2371515.png)
N-(2-(6-(メチルチオ)-4-モルホリノ-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)-2-フェニルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a synthetic organic compound with notable applications in both chemistry and biology. Its unique structure allows for diverse interactions with biological targets, making it a compound of interest in scientific research.
科学的研究の応用
Chemistry
Synthetic Intermediate: : Utilized in the synthesis of more complex molecules.
Catalysis: : Acts as a ligand or catalyst in certain reactions.
Biology
Inhibitor: : Potential use as an enzyme or receptor inhibitor.
Cell Signaling: : Modulates signaling pathways.
Medicine
Drug Development: : Investigated as a lead compound for therapeutic agents.
Disease Research: : Studied for its effects on cellular processes related to diseases.
Industry
Material Science:
Agrochemicals: : Explored for its pesticidal properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This step includes the condensation of suitable pyrazole and pyrimidine precursors under controlled conditions.
Introduction of the methylthio group: : Through nucleophilic substitution or methylation reactions.
Morpholino group addition: : Achieved via nucleophilic substitution reactions.
Ethyl linker attachment: : Via alkylation reactions.
Phenylacetamide formation: : Finally, the phenylacetamide moiety is introduced through an amide bond formation reaction.
Industrial Production Methods
Industrial-scale synthesis often employs optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry, catalytic processes, and solvent optimization are common to maximize efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
The compound undergoes various reactions, such as:
Oxidation: : Particularly at the methylthio group, leading to sulfoxides and sulfones.
Reduction: : Targeting nitro groups if present.
Substitution: : Halogen substitution on the phenyl ring or nucleophilic substitution at the ethyl linker.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Palladium on carbon with hydrogen gas.
Substitution: : Nucleophiles like amines or thiols.
Major Products Formed
Oxidation leads to sulfoxides and sulfones. Reduction typically removes oxygen functionalities, while substitution introduces various functional groups, altering the compound's reactivity and biological activity.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, altering signaling pathways and cellular functions. These interactions often involve the pyrazolo[3,4-d]pyrimidine core and phenylacetamide moiety, which fit into the active sites of biological macromolecules.
類似化合物との比較
Unique Features
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is unique due to its specific substituents, which confer distinct chemical and biological properties.
Similar Compounds
N-(2-(6-Chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide: : Chlorine instead of a methylthio group.
N-(2-(6-Methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide: : Methyl instead of a methylthio group.
N-(2-(6-Amino-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide: : Amino instead of a methylthio group.
Each of these compounds has its unique reactivity and biological activity profile, providing diverse opportunities for research and application.
特性
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-29-20-23-18(25-9-11-28-12-10-25)16-14-22-26(19(16)24-20)8-7-21-17(27)13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKUGKZKJVXGOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=CC=C3)C(=N1)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
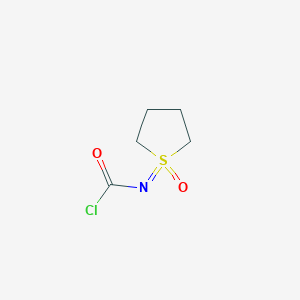
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371433.png)
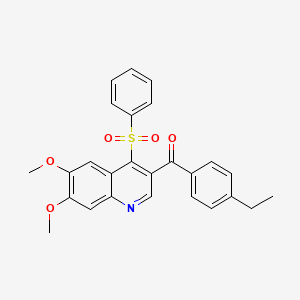
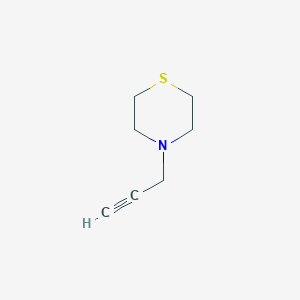
![(6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B2371443.png)
![N-[2-(3-methoxyphenyl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2371444.png)
![N-(2-chlorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371445.png)
![6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2371446.png)
![2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2371448.png)

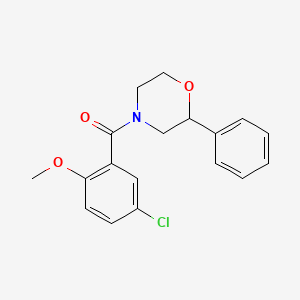
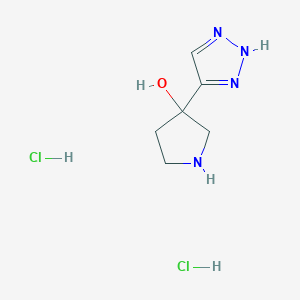
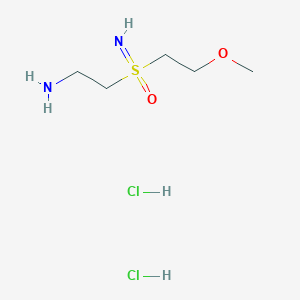
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2371455.png)
